molecular formula C2H4I2 B146647 1,2-Diiodoethane CAS No. 624-73-7

1,2-Diiodoethane

Cat. No.: B146647
CAS No.: 624-73-7
M. Wt: 281.86 g/mol
InChI Key: GBBZLMLLFVFKJM-UHFFFAOYSA-N
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Description

1,2-Diiodoethane is an organoiodine compound with the chemical formula C₂H₄I₂. It is also known as ethylene iodide. This compound is characterized by the presence of two iodine atoms attached to adjacent carbon atoms in an ethane backbone. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents such as ethanol and ether.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Diiodoethane can be synthesized through the reaction of ethylene with iodine. The reaction is typically carried out in an inert solvent such as tetrahydrofuran (THF) under controlled conditions: [ \text{C}_2\text{H}_4 + \text{I}_2 \rightarrow \text{C}_2\text{H}_4\text{I}_2 ]

Industrial Production Methods: In industrial settings, the preparation of this compound involves passing ethylene gas through a solution of iodine in ethanol until the iodine color disappears, indicating the formation of the product. The resulting crystalline product is then filtered, washed, and recrystallized from ethanol to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions: 1,2-Diiodoethane undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the iodine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to ethylene by reagents such as samarium(II) iodide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium iodide in acetone, which facilitates the substitution of iodine atoms.

    Reduction: Samarium(II) iodide in THF is commonly used for the reduction of this compound to ethylene.

Major Products:

    Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium iodide can produce ethylene.

    Reduction Reactions: The major product is ethylene.

Mechanism of Action

The mechanism of action of 1,2-diiodoethane in chemical reactions involves the cleavage of the carbon-iodine bonds. In nucleophilic substitution reactions, the iodine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (S_N2) mechanism. In reduction reactions, the iodine atoms are removed, and the carbon-carbon double bond is restored, resulting in the formation of ethylene .

Comparison with Similar Compounds

    1,2-Dibromoethane: Similar to 1,2-diiodoethane but with bromine atoms instead of iodine.

    1,2-Dichloroethane: Contains chlorine atoms instead of iodine.

    1,2-Difluoroethane: Contains fluorine atoms instead of iodine.

Comparison: this compound is unique due to the presence of iodine atoms, which are larger and more polarizable compared to bromine, chlorine, and fluorine. This makes this compound more reactive in nucleophilic substitution reactions. Additionally, the bond dissociation energy of the carbon-iodine bond is lower than that of carbon-bromine, carbon-chlorine, and carbon-fluorine bonds, making this compound more susceptible to reduction reactions .

Properties

IUPAC Name

1,2-diiodoethane
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InChI

InChI=1S/C2H4I2/c3-1-2-4/h1-2H2
Source PubChem
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InChI Key

GBBZLMLLFVFKJM-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(CI)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C2H4I2
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DSSTOX Substance ID

DTXSID8060791
Record name Ethane, 1,2-diiodo-
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Molecular Weight

281.86 g/mol
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Physical Description

Light brown or brown crystalline solid; [Sigma-Aldrich MSDS]
Record name 1,2-Diiodoethane
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Vapor Pressure

0.69 [mmHg]
Record name 1,2-Diiodoethane
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CAS No.

624-73-7
Record name 1,2-Diiodoethane
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Record name Ethane, 1,2-diiodo-
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Record name Ethane, 1,2-diiodo-
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Record name 1,2-DIIODOETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 1,2-diiodoethane?

A1: The molecular formula of this compound is C2H4I2, and its molecular weight is 281.85 g/mol.

Q2: Does the molecular structure of this compound influence its reactivity?

A: Yes, theoretical calculations show that the structure of the this compound radical cation significantly affects the role of spin-orbit coupling on its reaction energy, influencing its dissociation pathway. []

Q3: What spectroscopic techniques are useful for studying this compound?

A3: Several techniques have been employed to study this compound and its reactions. These include:

  • Far-Infrared Spectroscopy: Used to observe translational lattice vibrations of this compound in its solid state at various temperatures, providing insights into phase transitions. []
  • Photoelectron Spectroscopy: Provides information about the kinetic energy distribution of ejected photoelectrons upon irradiation, revealing details about bonding properties and ionic geometries. []
  • Time-Resolved X-ray Liquidography (TRXL): A powerful technique for studying structural dynamics in solution. It has been used to investigate the kinetics, reaction pathways, and solvent dependence of the halogen elimination reaction of this compound. [, ]

Q4: What is the primary reaction pathway of photoexcited this compound in the gas phase?

A: In the gas phase, photoexcitation of this compound leads to the rupture of the first C-I bond, followed by a secondary C-I bond breakage in the resulting haloethyl radical (C2H4I). []

Q5: How does the reaction pathway of photoexcited this compound differ in solution compared to the gas phase?

A: In solution, solvation effects enable an alternative pathway. The bridged C2H4I radical can bind with a free iodine atom to form a C2H4I-I isomer, which subsequently dissociates into ethene (C2H4) and I2. []

Q6: Can this compound act as an oxidizing agent?

A: Yes, this compound can oxidize divalent lanthanide silylamide precursors to form trivalent lanthanide bis(trimethylsilyl)amide halide complexes. []

Q7: How is this compound used in the synthesis of zirconacycles?

A: this compound serves as an ethylene source in a novel method for generating five-membered zirconacycles. It reacts with Cp2ZrCl2 in the presence of a reducing agent like lanthanum, forming zirconacyclopentane. []

Q8: Can this compound be used for direct synthesis of specific alkene isomers?

A: Yes, (Z)-2-iodoalk-2-enes can be synthesized with high stereoselectivity through the reaction of β-oxido phosphonium ylides with this compound. []

Q9: How does this compound participate in the synthesis of nitrogen-bridged heterocycles?

A: Potassium 2-indolizinethiolates react with this compound, leading to the formation of compounds containing two indolizine nuclei linked by an ethylene bridge. []

Q10: Can this compound be used to prepare polymers?

A: Yes, it has been used to polymerize the dianion salt of 1-methyl-2,5-bis[1-(4-phenylurazolyl)]pyrrole, forming new polymers with interesting structural and physical properties. []

Q11: Can this compound facilitate the formation of carbon-carbon bonds?

A: Yes, this compound plays a crucial role in a triple-aldol cascade reaction. When used as an additive alongside iodobenzene or 1-iodoalkynes, it enhances the reactivity of the catalytic system, promoting the formation of 3,5,7-trisilyloxy aldehydes from various aldehydes. []

Q12: Can this compound be used in the synthesis of amides?

A: While not directly involved in amide bond formation, this compound is used in the preparation of samarium diiodide, a versatile reagent for various organic transformations, including the synthesis of amides. []

Q13: Have computational methods been applied to study this compound?

A: Yes, density functional theory (DFT) calculations have been used to study the potential energy surface of this compound dissociation, providing valuable insights into the reaction mechanism and intermediates. []

Q14: Can DFT calculations accurately predict the structural parameters of this compound in solution?

A: Yes, DFT calculations, particularly those incorporating solvent effects, show good agreement with experimental data obtained from X-ray diffraction studies of this compound in methanol. []

Q15: Is this compound biodegradable?

A: Yes, studies on anoxic sediment-water systems demonstrate that this compound undergoes degradation primarily through vicinal dehalogenation, indicating its susceptibility to biodegradation under reducing environmental conditions. []

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